

# Comparative Antioxidant Activity of Cedrelopsis grevei Extracts and Trolox

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## Compound of Interest

Compound Name: Cedrelopsin

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This guide provides a comparative analysis of the antioxidant activity of extracts from Cedrelopsis grevei, the plant source of the coumarin **Cedrelopsin**, against the well-established antioxidant standard, Trolox. The data presented is based on available scientific literature and is intended to offer a benchmark for researchers investigating the antioxidant potential of natural compounds. Due to the limited availability of data on purified **Cedrelopsin**, this guide focuses on the antioxidant capacity of various extracts derived from Cedrelopsis grevei.

## Quantitative Comparison of Antioxidant Activity

The antioxidant potential of Cedrelopsis grevei extracts has been evaluated using common in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The results are summarized below and compared with the activity of Trolox, a water-soluble analog of vitamin E widely used as a reference standard in antioxidant capacity measurements.

Sample	Assay	IC50 / Activity	Standard Reference
Cedrelopsis grevei Leaf Essential Oil	DPPH	> 1000 mg/L[1]	-
Cedrelopsis grevei Leaf Essential Oil	ABTS	110 mg/L[1]	-
Cedrelopsis grevei Leaf Methanolic Extract	DPPH	< 225 µg/mL[2]	-
Cedrelopsis grevei Bark Methanolic Extract	DPPH	93.33% scavenging at 1 mg/mL	548.77 µM/mg/mL of α-tocopherol[3]
Trolox	DPPH	2.02 ± 0.04 µg/mL[4]	-

Note: Direct comparison of the antioxidant activity of Cedrelopsis grevei extracts with Trolox is challenging due to variations in the plant part used, the extraction method, and the reference standard employed in different studies. The data suggests that the methanolic extracts of the leaves and bark of Cedrelopsis grevei possess notable antioxidant potential, while the essential oil exhibits weaker activity.

## Experimental Protocols

Detailed methodologies for the DPPH and ABTS assays are provided below to facilitate the replication and validation of these findings.

### DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Materials:

- DPPH (2,2-diphenyl-1-picrylhydrazyl)

- Methanol or ethanol
- Test sample (Cedrelopsis grevei extract or **Cedrelopsin**)
- Trolox (standard)
- 96-well microplate
- Microplate reader

#### Procedure:

- Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.
- Preparation of Sample and Standard Solutions: Prepare a stock solution of the test sample and Trolox in a suitable solvent. A series of dilutions are then prepared.
- Assay:
  - Add 100 µL of the DPPH solution to each well of a 96-well plate.
  - Add 100 µL of the different concentrations of the test sample or Trolox to the wells.
  - For the blank, add 100 µL of the solvent instead of the sample.
- Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
- Measurement: Measure the absorbance at 517 nm using a microplate reader.
- Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
- The IC<sub>50</sub> value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

## ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant is measured by the decrease in its absorbance.

Materials:

- ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
- Potassium persulfate
- Phosphate buffered saline (PBS) or ethanol
- Test sample (Cedrelopsis grevei extract or **Cedrelopsin**)
- Trolox (standard)
- 96-well microplate
- Microplate reader

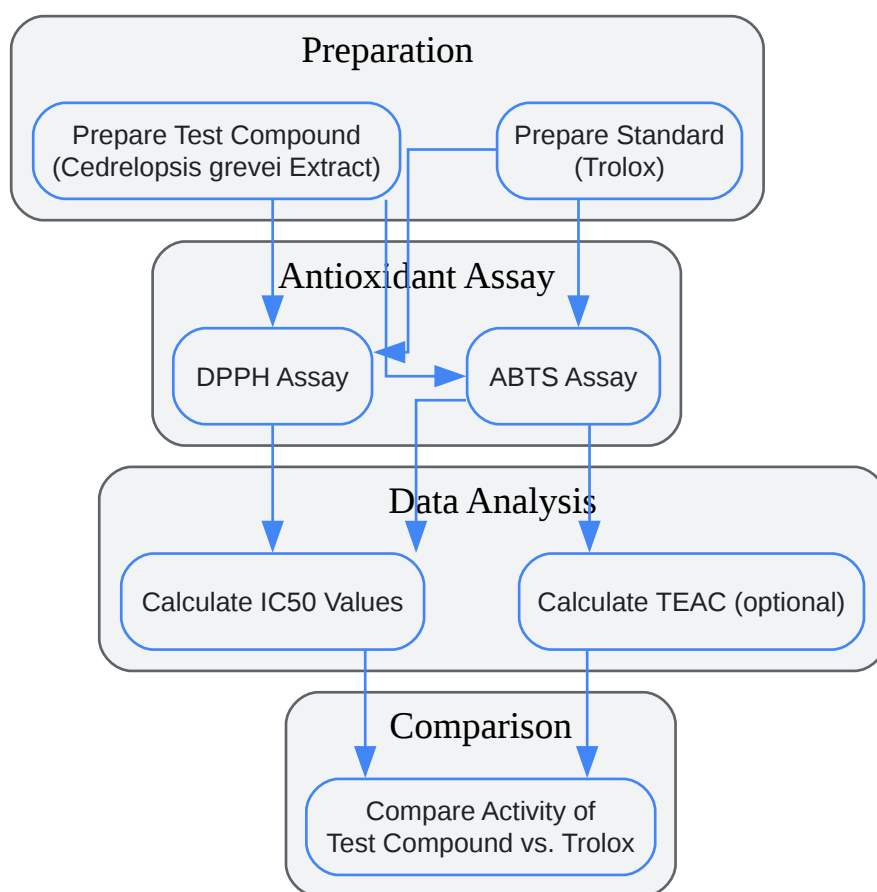
Procedure:

- Preparation of ABTS Radical Cation (ABTS•+) Solution:
  - Prepare a 7 mM aqueous solution of ABTS.
  - Prepare a 2.45 mM aqueous solution of potassium persulfate.
  - Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
- Preparation of Working Solution: Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of  $0.70 \pm 0.02$  at 734 nm.
- Preparation of Sample and Standard Solutions: Prepare a stock solution of the test sample and Trolox in a suitable solvent. A series of dilutions are then prepared.
- Assay:

- Add 190  $\mu\text{L}$  of the ABTS•+ working solution to each well of a 96-well plate.
- Add 10  $\mu\text{L}$  of the different concentrations of the test sample or Trolox to the wells.
- Incubation: Incubate the plate at room temperature for a specific time (e.g., 6 minutes).
- Measurement: Measure the absorbance at 734 nm using a microplate reader.
- Calculation: The percentage of inhibition is calculated using the same formula as in the DPPH assay. The results can be expressed as IC50 values or as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as a 1 mM concentration of the substance under investigation.

## Experimental Workflow

The following diagram illustrates the general workflow for the comparative validation of the antioxidant activity of a test compound against a standard.



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Caption: Workflow for Antioxidant Activity Comparison.

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